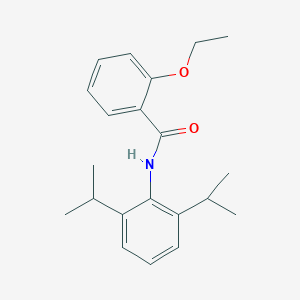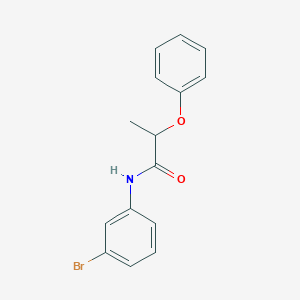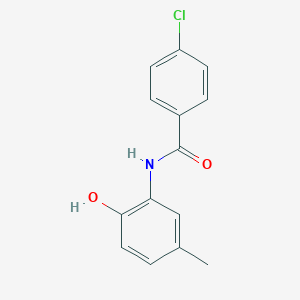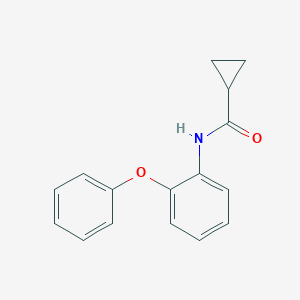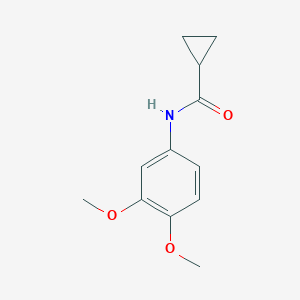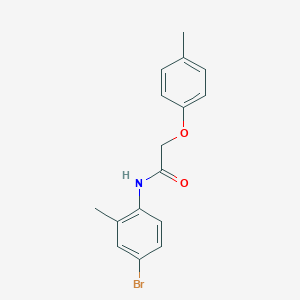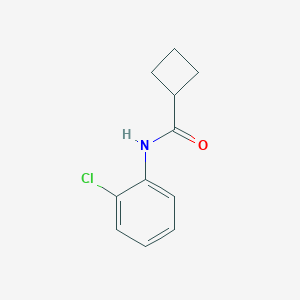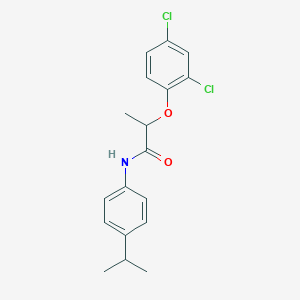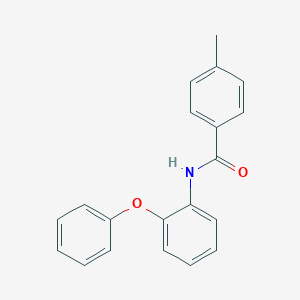
N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide, also known as DPA-Nap, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress. N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, and to decrease the levels of reactive oxygen species and lipid peroxidation products. N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. In addition, N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has been found to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide is its potential therapeutic applications in various fields of medicine, as mentioned above. Another advantage is its relatively low toxicity, as it has been shown to be well-tolerated in animal studies. However, one limitation of N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide, which may provide insights into its therapeutic potential and help identify new targets for drug development. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide, as well as its safety and efficacy in clinical trials. Finally, the potential synergistic effects of N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 1-naphthol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product, 3,4-dimethoxyphenyl-1-naphthyl ether, is then reacted with chloroacetyl chloride in the presence of triethylamine to yield N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In cardiology, N-(3,4-dimethoxyphenyl)-2-(1-naphthyloxy)acetamide has been shown to have cardioprotective effects against ischemia-reperfusion injury, making it a potential candidate for the treatment of myocardial infarction.
Propiedades
Fórmula molecular |
C20H19NO4 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H19NO4/c1-23-18-11-10-15(12-19(18)24-2)21-20(22)13-25-17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,21,22) |
Clave InChI |
CJYXLIBVHMBRDW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



